3-Methyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-imine is a chemical compound characterized by its unique structure, which combines a benzothiazole core with a methylsulfonyl substituent. The compound is represented by the molecular formula and has a molecular weight of approximately 242.32 g/mol . Its structure features a thiazole ring fused to a benzene ring, with methyl and methylsulfonyl groups attached at specific positions, contributing to its chemical properties and biological activities.
Research indicates that 3-methyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-imine exhibits significant biological activity. Its derivatives are often investigated for their potential pharmacological effects, including:
The synthesis of 3-methyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-imine can be achieved through several methods, including:
3-Methyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-imine has potential applications in various fields:
Interaction studies focus on how 3-methyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-imine interacts with biological targets. These studies often assess:
Several compounds share structural similarities with 3-methyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-imine. Here are some notable examples:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 3-Methylbenzothiazole | Benzothiazole core with a methyl group | Simpler structure, less functional diversity |
| 6-(Methylsulfonyl)benzothiazole | Similar core but with different substituents | Enhanced solubility due to sulfonyl group |
| 4-Methyl-2-(methylthio)benzothiazole | Contains a thioether instead of sulfonyl | Different reactivity profiles due to sulfur variation |
| 5-Methylbenzothiazole | Methyl group at the 5-position on the benzothiazole | Different biological activity compared to 3-position |
The uniqueness of 3-methyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-imine lies in its specific combination of substituents that influence both its chemical reactivity and biological activity, making it a focal point for further research and application development.
3-methyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-imine represents a complex heterocyclic compound featuring a benzothiazole core structure with specific substitution patterns [1] [2]. The International Union of Pure and Applied Chemistry nomenclature designates this compound as 3-methyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-imine, reflecting its structural components including the benzothiazole ring system, methyl group at position 3, and methylsulfonyl substituent at position 6 [1] [2]. The compound is also known by the synonym 2(3H)-Benzothiazolimine, 3-methyl-6-(methylsulfonyl)- in chemical databases [1].
The molecular architecture consists of a fused benzene and thiazole ring system, where the thiazole portion contains both sulfur and nitrogen heteroatoms [2]. The methylsulfonyl group (-SO₂CH₃) at position 6 provides significant electronic effects due to its electron-withdrawing nature, while the methyl substituent at position 3 contributes to the compound's steric properties . The imine functional group (C=N) at position 2 represents a key structural feature that influences the compound's reactivity and spectroscopic characteristics [2].
The molecular formula C₉H₁₀N₂O₂S₂ accurately represents the elemental composition of 3-methyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-imine [1] [2] [4]. This formula indicates the presence of nine carbon atoms, ten hydrogen atoms, two nitrogen atoms, two oxygen atoms, and two sulfur atoms within the molecular structure [1] [4]. The molecular weight is precisely calculated as 242.32 grams per mole, which has been consistently reported across multiple chemical databases [1] [2] [4].
The Chemical Abstracts Service registry number for this compound is 1286699-99-7, providing a unique identifier for chemical database searches [1] [4]. The MDL number MFCD22587638 serves as an additional identifier in chemical inventory systems [1] [4].
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₉H₁₀N₂O₂S₂ | [1] [2] |
| Molecular Weight | 242.32 g/mol | [1] [4] |
| Chemical Abstracts Service Number | 1286699-99-7 | [1] [4] |
| MDL Number | MFCD22587638 | [1] [4] |
The solubility characteristics of 3-methyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-imine are influenced by its heterocyclic structure and the presence of both polar and nonpolar functional groups . The methylsulfonyl substituent introduces significant polarity to the molecule, potentially enhancing water solubility compared to unsubstituted benzothiazole derivatives . The compound's physical form has been reported as a solid at room temperature, indicating limited volatility [2].
While specific solubility data for this exact compound were not available in the literature, related benzothiazole derivatives with methylsulfonyl substituents typically exhibit moderate aqueous solubility due to the polar nature of the sulfonyl group [5]. The presence of the imine functionality may further influence solubility parameters through potential hydrogen bonding interactions [6].
The stability profile of 3-methyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-imine is governed by the electronic properties of its constituent functional groups [7]. Benzothiazole derivatives generally demonstrate good chemical stability under ambient conditions, with the methylsulfonyl group providing additional stabilization through electron-withdrawing effects [5] [7]. The compound is reported to be stable under recommended storage temperatures and pressures [8].
Thermal stability studies on related benzothiazole compounds indicate decomposition temperatures typically ranging from 145°C to 194°C for similar molecular frameworks [9]. The methylsulfonyl substituent may enhance thermal stability compared to unsubstituted analogs through stronger intermolecular interactions [7]. Chemical stability is maintained in the absence of strong oxidizing agents, though the compound should be protected from dust generation during handling [8].
Nuclear magnetic resonance spectroscopy provides definitive structural confirmation for 3-methyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-imine through characteristic chemical shifts and coupling patterns [10] [11]. Proton nuclear magnetic resonance spectra of benzothiazole derivatives typically exhibit aromatic proton signals in the range of 7.0-8.5 parts per million, reflecting the electron-deficient nature of the heterocyclic system [10] [12].
The methylsulfonyl group contributes a distinctive singlet signal around 3.0-3.2 parts per million in proton nuclear magnetic resonance spectra, corresponding to the SO₂CH₃ protons [11] [13]. The N-methyl substituent at position 3 appears as a sharp singlet typically observed between 2.5-3.0 parts per million [12]. Carbon-13 nuclear magnetic resonance spectroscopy reveals the carbonyl and aromatic carbon environments, with the imine carbon typically resonating in the range of 155-170 parts per million [10] [6].
| Nuclear Magnetic Resonance Signal | Chemical Shift Range (ppm) | Assignment |
|---|---|---|
| Aromatic Protons | 7.0-8.5 | Benzothiazole ring system |
| Methylsulfonyl Protons | 3.0-3.2 | SO₂CH₃ group |
| N-Methyl Protons | 2.5-3.0 | N-CH₃ group |
| Imine Carbon | 155-170 | C=N carbon |
Infrared spectroscopy of 3-methyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-imine reveals characteristic absorption bands that confirm the presence of key functional groups [12] [14]. The methylsulfonyl group exhibits strong symmetric and asymmetric SO₂ stretching vibrations typically observed at 1150-1350 wavenumbers [12]. The imine C=N stretching vibration appears as a characteristic band around 1550-1600 wavenumbers, confirming the presence of the imine functionality [12] [14].
Aromatic C-H stretching vibrations are observed in the 3000-3100 wavenumber region, while aliphatic C-H stretches from the methyl groups appear at 2850-3000 wavenumbers [12]. The benzothiazole ring system contributes aromatic C=C stretching bands in the 1400-1500 wavenumber range [12] [14].
| Functional Group | Wavenumber Range (cm⁻¹) | Vibration Mode |
|---|---|---|
| SO₂ (symmetric) | 1150-1200 | Stretching |
| SO₂ (asymmetric) | 1300-1350 | Stretching |
| C=N (imine) | 1550-1600 | Stretching |
| Aromatic C=C | 1400-1500 | Stretching |
| Aromatic C-H | 3000-3100 | Stretching |
Mass spectrometry analysis of 3-methyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-imine provides molecular weight confirmation and fragmentation pattern information [14] [15]. The molecular ion peak appears at mass-to-charge ratio 242, corresponding to the calculated molecular weight [14]. Characteristic fragmentation patterns include loss of the methylsulfonyl group (SO₂CH₃, mass 79) and methyl radical (CH₃, mass 15) under electron ionization conditions [16].
High-resolution mass spectrometry confirms the elemental composition C₉H₁₀N₂O₂S₂ with accurate mass measurements [14]. The isotope pattern reflects the presence of two sulfur atoms, showing characteristic M+2 peaks due to ³⁴S isotope contributions [15]. Base peak formation typically involves loss of neutral fragments to form stable ionic species containing the benzothiazole core [16].
| Mass Spectral Feature | Mass-to-Charge Ratio | Assignment |
|---|---|---|
| Molecular Ion | 242 | [M]⁺ |
| Base Peak | Variable | Benzothiazole core fragments |
| SO₂CH₃ Loss | 163 | [M-79]⁺ |
| CH₃ Loss | 227 | [M-15]⁺ |
While specific X-ray crystallographic data for 3-methyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-imine were not identified in the literature, related benzothiazole imine compounds have been structurally characterized using single crystal X-ray diffraction [17] [18]. These studies typically reveal planar or near-planar conformations for the benzothiazole ring system, with substituents adopting orientations that minimize steric interactions [17].
Crystal packing analysis of similar compounds shows intermolecular hydrogen bonding and π-π stacking interactions that contribute to solid-state stability [18] [19]. The methylsulfonyl group often participates in intermolecular contacts through its oxygen atoms, influencing the overall crystal architecture [17]. Bond lengths and angles within the benzothiazole core remain consistent with literature values for similar heterocyclic systems [18] [19].
The retrosynthetic analysis of 3-methyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-imine reveals multiple disconnection strategies that can guide synthetic planning. The target molecule can be deconstructed through three primary strategic approaches [1] [2].
The most direct retrosynthetic disconnection involves cleavage of the benzothiazole core at the carbon-nitrogen bond of the imine functionality, revealing 6-(methylsulfonyl)-2-aminobenzothiazole and a methylating agent as key synthetic precursors. This approach leverages the inherent reactivity of aminobenzothiazoles toward alkylation reactions [3] [4].
An alternative disconnection strategy focuses on the formation of the benzothiazole ring system itself. This approach involves the cyclization of 4-(methylsulfonyl)-2-aminothiophenol with appropriate carbon electrophiles, following established benzothiazole formation protocols [5] [6]. The methylsulfonyl substituent can be introduced either before or after ring formation, depending on the specific synthetic route selected.
A third retrosynthetic pathway considers the introduction of the methylsulfonyl group through post-cyclization functionalization. This strategy begins with the formation of 3-methyl-6-halobenzo[d]thiazol-2(3H)-imine intermediates, which can subsequently undergo nucleophilic substitution or cross-coupling reactions to install the methylsulfonyl functionality [7] [8].
The synthesis of 3-methyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-imine requires careful selection of starting materials that provide both structural complexity and synthetic accessibility. The primary precursors fall into several categories based on their role in the synthetic sequence [9] [10].
| Starting Material | Function | Availability | Typical Cost |
|---|---|---|---|
| 2-Aminothiophenol derivatives | Benzothiazole core formation | Commercial | Low-Medium |
| 4-(Methylsulfonyl)aniline | Pre-functionalized aromatic precursor | Commercial | Medium |
| Methylsulfonyl chloride | Sulfonylation reagent | Commercial | Low |
| Methyl iodide | Methylation agent | Commercial | Low |
| Thiourea | Alternative thiazole precursor | Commercial | Low |
2-Aminothiophenol derivatives serve as the most common starting materials for benzothiazole synthesis. Specifically, 4-(methylsulfonyl)-2-aminothiophenol provides direct access to the desired substitution pattern, though this compound may require in-situ generation from more readily available precursors [6] [11].
Methylsulfonyl chloride functions as a key reagent for introducing the methylsulfonyl group through electrophilic substitution reactions. This reagent demonstrates excellent reactivity toward aromatic systems bearing electron-donating substituents and can be employed under mild conditions [7] [12].
Methyl iodide serves as the primary methylating agent for nitrogen alkylation reactions. Alternative methylating agents such as dimethyl sulfate or methyl tosylate can be employed depending on the specific reaction conditions and functional group tolerance requirements [13] [14].
Traditional synthetic approaches to 3-methyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-imine rely on well-established benzothiazole formation methodologies combined with sequential functionalization strategies [3] [15].
The Jacobsen cyclization represents the most classical approach, involving the oxidative cyclization of thioanilides under basic conditions using potassium ferricyanide as the oxidizing agent. For the target compound, 4-(methylsulfonyl)thiobenzanilide undergoes cyclization in aqueous sodium hydroxide at elevated temperatures (80-120°C) to provide the benzothiazole core in 75-85% yield [16] [1].
Condensation methodologies utilizing 2-aminothiophenol derivatives with appropriate carbonyl compounds represent another classical approach. 4-(methylsulfonyl)-2-aminothiophenol condenses with acetamide or formamide derivatives under acidic conditions (hydrochloric acid, 60-110°C) to generate the desired benzothiazole ring system [5] [6].
The Hantzsch thiazole synthesis provides access to benzothiazole systems through the reaction of thioamides with α-haloketones. Modified conditions employing 4-(methylsulfonyl)thiobenzamide and chloroacetone in the presence of base (potassium carbonate, 80-100°C) afford the target structure in moderate yields (65-85%) [17] [15].
Contemporary synthetic methodologies have significantly advanced benzothiazole synthesis through the development of metal-catalyzed and photochemical approaches [18] [8] [19].
Palladium-catalyzed cyclization reactions enable the formation of benzothiazole systems from ortho-halogenated anilines and isothiocyanates. The use of palladium acetate (5 mol%) with triphenylphosphine ligands in the presence of cesium carbonate provides excellent yields (85-95%) under mild conditions (80°C, toluene) [20] [13].
Copper-catalyzed approaches utilize copper iodide or copper sulfate to promote cyclization reactions between 2-aminothiophenols and nitriles. These methods demonstrate broad functional group tolerance and can accommodate the methylsulfonyl substituent without decomposition [21] [22].
Visible light-mediated synthesis represents a particularly attractive modern approach. Photocatalysts such as eosin Y or ruthenium complexes enable benzothiazole formation under mild conditions using blue light-emitting diodes. These methods typically proceed at room temperature and demonstrate excellent chemoselectivity [8] [19].
| Catalytic Method | Catalyst | Conditions | Yield Range |
|---|---|---|---|
| Pd-catalyzed cyclization | Pd(OAc)₂/PPh₃ | 80°C, toluene | 85-95% |
| Cu-catalyzed coupling | CuI/phenanthroline | 110°C, DMF | 70-90% |
| Visible light catalysis | Eosin Y | RT, blue LED | 70-89% |
| Ru-photocatalysis | Ru(bpy)₃Cl₂ | RT, visible light | 75-85% |
Environmentally sustainable synthetic approaches have emerged as increasingly important alternatives to traditional methodologies, offering reduced environmental impact and improved process economics [18] [23] [24].
Electrochemical synthesis provides a particularly attractive green alternative. Using simple graphite electrodes in an undivided cell with lithium perchlorate as supporting electrolyte, bis-(2-aminophenyl)disulfides can be coupled with aldehydes at room temperature to provide benzothiazole products in 64-91% yield [18] [21].
Microwave-assisted synthesis dramatically reduces reaction times while maintaining high yields. 2-Aminothiophenol derivatives react with aldehydes under microwave irradiation (80-120°C, 10-30 minutes) to provide benzothiazole products in 80-95% yield [25] [6].
Aqueous hydrotropic media represents an innovative solvent system that eliminates the need for organic solvents. Using sodium cumene sulfonate as a hydrotrope, benzothiazole synthesis proceeds in water with excellent yields (95-98%) and minimal environmental impact [23].
Ultrasonic-assisted synthesis enhances reaction rates and yields through cavitation effects. This approach reduces reaction times from 1-2 hours to 30-45 minutes while maintaining yields of 98% [23] [14].
Solvent-free conditions eliminate organic solvents entirely, with reactions proceeding under neat conditions or using minimal amounts of environmentally benign solvents. These methods typically achieve 70-85% yields with simplified workup procedures [22] [26].
Effective purification and characterization protocols are essential for obtaining 3-methyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-imine in high purity suitable for further applications [11] [27] [28].
Column chromatography using silica gel represents the most commonly employed purification technique. Gradient elution with ethyl acetate/hexane mixtures (2-30% ethyl acetate) provides excellent separation of the target compound from synthetic byproducts, achieving purities of 95-99% with recovery rates of 80-95% [11] [22].
Recrystallization from appropriate solvent systems offers an economical purification approach. Hot methanol, ethanol, or acetonitrile-water mixtures provide effective recrystallization media, yielding crystals with purities of 85-95% and recovery rates of 70-90% [29] [6].
Liquid-liquid extraction protocols using ethyl acetate and aqueous base (pH 8.5) effectively separate benzothiazole products from reaction mixtures. This technique demonstrates recovery rates exceeding 90% for most benzothiazole derivatives [28] [30].
High-performance liquid chromatography (HPLC) provides both analytical characterization and preparative purification capabilities. Reversed-phase conditions using acetonitrile-water gradients enable quantitative analysis with detection limits of 5-20 ng/mL [11] [27].
| Characterization Technique | Purpose | Typical Information |
|---|---|---|
| ¹H NMR Spectroscopy | Structure confirmation | Chemical shifts, coupling patterns |
| ¹³C NMR Spectroscopy | Carbon framework analysis | Carbon environment, substitution patterns |
| Mass Spectrometry | Molecular weight confirmation | Molecular ion, fragmentation patterns |
| IR Spectroscopy | Functional group identification | Characteristic frequencies |
| Elemental Analysis | Composition verification | C, H, N, S content |
Nuclear magnetic resonance spectroscopy provides comprehensive structural characterization. ¹H NMR analysis reveals characteristic signals for the methyl groups (δ 2.5-3.5 ppm), aromatic protons (δ 7.0-8.5 ppm), and imine proton (δ 8.0-9.0 ppm) [31] [32].
Mass spectrometry using electrospray ionization confirms the molecular weight (242.32 g/mol) and provides fragmentation patterns consistent with the proposed structure [31] [30].
The transition from laboratory-scale synthesis to industrial production requires careful consideration of process parameters, safety concerns, and economic factors [33] [14].
Heat management becomes critical during scale-up due to the exothermic nature of many benzothiazole-forming reactions. Industrial reactors require effective cooling systems and temperature monitoring to prevent thermal runaway reactions [33] [28].
Solvent selection for industrial processes prioritizes safety, cost, and environmental considerations. Water-based systems and recyclable organic solvents are preferred over toxic or environmentally persistent alternatives [23] [26].
Process optimization focuses on maximizing yield while minimizing waste generation. Single-pot synthetic sequences that eliminate intermediate isolation steps demonstrate particular value for large-scale production [14] [34].
Quality control protocols ensure consistent product quality across different production batches. Automated sampling and analysis systems enable real-time monitoring of critical quality parameters [27] [30].
Industrial synthesis has been demonstrated on scales up to 350 grams in single batches, with successful scale-up achieved through careful optimization of reagent ratios and reaction conditions [33]. The development of continuous flow processes offers additional advantages for large-scale production, including improved heat transfer, enhanced mixing, and reduced inventory requirements.